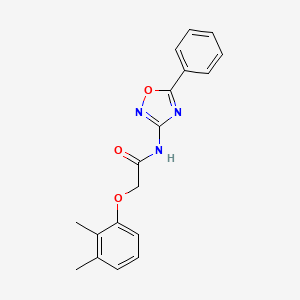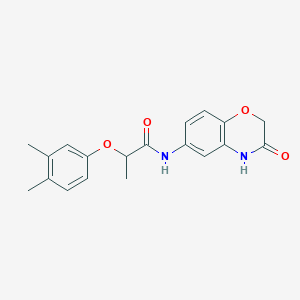![molecular formula C13H12ClN3OS B11327491 4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11327491.png)
4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物の環と官能基の独特な配置は、さまざまな用途において興味深いものです。
4-(3-クロロフェニル)-3-メチル-4,6-ジヒドロ-1H-ピラゾロ[3,4-e][1,4]チアゼピン-7-オール: は、興味深い構造を持つ複素環式化合物です。詳しく見ていきましょう。
合成方法
- ピラゾロ[3,4-e][1,4]チアゼピン誘導体の効率的な合成は、L-プロリン を触媒とする多成分反応を用いて報告されています .
- 反応には、適切な出発物質(アルデヒド、アミン、チオグリコール酸など)を穏やかな条件下で組み合わせ、目的の化合物を生成することが含まれます。
- 工業的な生産方法は異なる場合がありますが、この触媒的なアプローチは、収率の高い直接的な経路を提供します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-component reactions. One efficient method involves the condensation of substituted pyrazoles, aldehydes, and thioglycolic acid in the presence of a solid acid catalyst. This reaction is carried out in water, making it an environmentally friendly approach . Another method employs L-proline as a catalyst, which facilitates the multi-component reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The use of recyclable heterogeneous solid acid catalysts or L-proline ensures that the process is both efficient and sustainable. These methods provide high yields and can be adapted for large-scale production.
化学反応の分析
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant anti-bacterial and anti-tubercular activities.
Industry: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
作用機序
- 正確なメカニズムは、現在も活発な研究分野です。細胞成分(受容体、酵素など)との相互作用を理解することが重要です。
- さらなる研究により、その作用機序が解明される必要があります。
類似化合物の比較
- 直接的な類似化合物のリストはありませんが、関連するピラゾロ[3,4-e][1,4]チアゼピンを調査して、その特性を比較する価値があります。
- この化合物の独自性を強調するためには、その特定の置換基、立体化学、生物学的効果について議論することが含まれます。
科学研究は常に進化しており、新しい発見が出てくる可能性があることを覚えておいてください。
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-dihydro-dimethyl-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one
- 4,8-Dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Uniqueness
Compared to similar compounds, 4-(3-chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one stands out due to its specific substitution pattern on the aromatic ring, which imparts unique pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile scaffold for drug development.
特性
分子式 |
C13H12ClN3OS |
|---|---|
分子量 |
293.77 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C13H12ClN3OS/c1-7-11-12(8-3-2-4-9(14)5-8)19-6-10(18)15-13(11)17-16-7/h2-5,12H,6H2,1H3,(H2,15,16,17,18) |
InChIキー |
HFKQLSGWMRNNER-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327408.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327413.png)

![6-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11327433.png)
![6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11327436.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11327444.png)
![7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11327449.png)
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11327450.png)

![N-{3-[(4-ethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B11327463.png)

![N-(2,6-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11327465.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11327473.png)
![2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11327496.png)
